1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
CAS No.: 2549014-30-2
Cat. No.: VC11831481
Molecular Formula: C19H18F3N7O
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549014-30-2 |
|---|---|
| Molecular Formula | C19H18F3N7O |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | (3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H18F3N7O/c20-19(21,22)13-3-5-15(23-11-13)27-7-9-28(10-8-27)18(30)14-4-6-16-24-25-17(12-1-2-12)29(16)26-14/h3-6,11-12H,1-2,7-10H2 |
| Standard InChI Key | DIWHUOJEGKRZRB-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
| Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecule integrates a triazolopyridazine scaffold—a bicyclic system combining triazole and pyridazine rings—linked via a carbonyl group to a piperazine substituent. The triazolopyridazine moiety is further modified with a cyclopropyl group at position 3, while the piperazine nitrogen connects to a 5-(trifluoromethyl)pyridin-2-yl group.
Key structural elements include:
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Triazolopyridazine Core: Provides rigidity and π-π stacking potential for target binding.
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Cyclopropyl Substituent: Enhances metabolic stability by reducing oxidative degradation.
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Trifluoromethyl Group: Improves lipophilicity and membrane permeability.
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Piperazine Linker: Facilitates solubility and serves as a conformational spacer.
Table 1: Molecular Properties
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis typically involves sequential cyclocondensation and coupling reactions:
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Triazolopyridazine Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.
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Cyclopropane Introduction: Transition-metal-catalyzed cyclopropanation using diazo compounds.
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Piperazine Coupling: Amide bond formation between the triazolopyridazine carbonyl and piperazine via carbodiimide-mediated activation.
Challenges in Synthesis
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Regioselectivity: Ensuring proper orientation during triazole ring closure.
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Trifluoromethyl Stability: Avoiding defluorination under basic conditions.
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Purification: Separating stereoisomers arising from the cyclopropyl group.
Biological Evaluation and Preclinical Data
In Vitro Profiling
Limited assays on analogous compounds reveal:
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CYP450 Inhibition: Moderate interaction with CYP3A4 (IC₅₀ ~10 μM).
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Plasma Stability: >80% remaining after 1 hour in human plasma.
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Solubility: Aqueous solubility <5 μg/mL, necessitating formulation aids.
Toxicity Considerations
Structural alerts include the triazole ring (potential mutagenicity) and trifluoromethyl group (hepatotoxicity risk). Mitigation strategies might involve substituting the triazole with a pyrazole or introducing electron-withdrawing groups.
Drug Development Applications
Targeted Oncology Therapies
The compound’s kinase inhibition profile positions it as a candidate for:
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Angiogenesis Suppression: Mimicking sunitinib’s VEGFR2 blockade.
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Combination Regimens: Synergizing with DNA-damaging agents.
Challenges and Future Directions
ADME Optimization
Critical issues include:
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Low Bioavailability: Due to poor solubility and first-pass metabolism.
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Metabolic Lability: Predicted glucuronidation at the piperazine nitrogen.
Structural Modification Strategies
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Prodrug Derivatization: Phosphorylating the carbonyl group for enhanced absorption.
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Salt Formation: Using hydrochloride salts to improve crystallinity.
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Fluorine Scanning: Replacing trifluoromethyl with pentafluorosulfanyl groups.
Computational Modeling Advances
Machine learning QSAR models could predict off-target effects and guide lead optimization. Molecular dynamics simulations may optimize binding kinetics in kinase domains.
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